2-Amino-3-fluorobenzaldehyde
Overview
Description
2-Amino-3-fluorobenzaldehyde is an organic compound with the molecular formula C7H6FNO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by an amino group and a fluorine atom, respectively. This compound appears as a colorless to pale yellow solid and is known for its stability under normal conditions, although it should be stored away from light and high temperatures .
Mechanism of Action
Target of Action
Fluorobenzaldehydes are known to be used as synthetic intermediates , suggesting that they may interact with a variety of molecular targets depending on the specific reactions they are involved in.
Mode of Action
2-Amino-3-fluorobenzaldehyde likely interacts with its targets through chemical reactions. For instance, fluorobenzaldehydes can undergo condensation reactions to form Schiff base compounds . In the context of biochemical reactions, it’s plausible that this compound could participate in similar reactions, forming covalent bonds with its targets and inducing structural and functional changes.
Biochemical Pathways
It’s worth noting that fluorobenzaldehydes can participate in knoevenagel condensation followed by aromatic nucleophilic substitution . This suggests that this compound could potentially influence pathways involving these types of reactions.
Action Environment
Environmental factors such as temperature, light, and oxygen levels can influence the action, efficacy, and stability of this compound . For instance, exposure to light or oxygen could potentially lead to the degradation of the compound, reducing its efficacy. Similarly, temperatures outside the recommended storage range could also impact the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the condensation reaction of 2-fluoroaniline with formylating agents. The reaction typically requires a base, such as sodium hydroxide, and is conducted under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-3-fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-Amino-4-fluorobenzaldehyde
- 2-Amino-5-fluorobenzaldehyde
- 2-Amino-6-fluorobenzaldehyde
Comparison: 2-Amino-3-fluorobenzaldehyde is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its isomers. For instance, the 3-fluoro position may result in different steric and electronic effects, impacting the compound’s interactions with other molecules .
Properties
IUPAC Name |
2-amino-3-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBQRNQMWORUND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625476 | |
Record name | 2-Amino-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854538-94-6 | |
Record name | 2-Amino-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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